molecular formula C10H11BrF3N B7941642 (2-Bromo-5-trifluoromethyl-benzyl)-ethyl-amine CAS No. 1175526-32-5

(2-Bromo-5-trifluoromethyl-benzyl)-ethyl-amine

Cat. No. B7941642
CAS RN: 1175526-32-5
M. Wt: 282.10 g/mol
InChI Key: RXDHNTPSESXLJK-UHFFFAOYSA-N
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Description

“2-Bromo-5-(trifluoromethyl)benzyl Alcohol” and “2-Bromo-5-(trifluoromethyl)benzyl bromide” are chemical compounds with CAS numbers 869725-53-1 and 886496-63-5 respectively . They are used in various fields of research .


Molecular Structure Analysis

The molecular formula for “2-Bromo-5-(trifluoromethyl)benzyl Alcohol” is C8H6BrF3O and for “2-Bromo-5-(trifluoromethyl)benzyl bromide” is C8H5Br2F3 .


Physical And Chemical Properties Analysis

“2-Bromo-5-(trifluoromethyl)benzyl bromide” is a liquid at room temperature . The molecular weight of “2-Bromo-5-(trifluoromethyl)benzyl Alcohol” and “2-Bromo-5-(trifluoromethyl)benzyl bromide” are 255.03 and 317.93 respectively .

Safety and Hazards

“2-Bromo-5-(trifluoromethyl)benzyl Alcohol” and “2-Bromo-5-(trifluoromethyl)benzyl bromide” are both labeled with the GHS07 pictogram and have the signal word "Warning" . They have hazard statements H315, H319, and H335 .

properties

IUPAC Name

N-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF3N/c1-2-15-6-7-5-8(10(12,13)14)3-4-9(7)11/h3-5,15H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDHNTPSESXLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101216021
Record name 2-Bromo-N-ethyl-5-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1175526-32-5
Record name 2-Bromo-N-ethyl-5-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1175526-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-ethyl-5-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Bromo-5-(trifluoromethyl)benzaldehyde (20 g, 79.1 mmol), ethylamine (2M in MeOH; 59.3 mL, 118.6 mmol), and sodium cyanoborohydride (7.45 g, 118.6 mmol) were combined in MeOH (200 mL). Acetic acid (6.79 mL, 118.6 mmol) was added, and the reaction was stirred at room temperature overnight. The mixture was concentrated and partitioned between CH2Cl2 and H2O. The aqueous layer was separated and extracted twice with CH2Cl2, and the combined organic layers were dried over Na2SO4 and concentrated to give (2-bromo-5-trifluoromethyl-benzyl)-ethyl-amine.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
59.3 mL
Type
reactant
Reaction Step Two
Quantity
7.45 g
Type
reactant
Reaction Step Three
Quantity
6.79 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Prepared according to the procedure described in Example 33, Step 4, using the following starting materials: 2-bromo-5-(trifluoromethyl)benzaldehyde and ethylamine (2M in THF).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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